2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-ethoxybenzo[d]thiazole
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Description
This compound is a derivative of benzo[d]thiazole, which is a bicyclic compound consisting of fused benzene and thiazole rings . It also contains a 3,4-dihydroisoquinoline group . Compounds with these groups are often studied for their potential biological activities .
Synthesis Analysis
While the specific synthesis process for this compound is not available, similar compounds are often synthesized through multi-component reactions . For instance, a modified Strecker synthesis has been used to produce a compound with a 3,4-dihydroisoquinolin-2(1H)-yl group .Molecular Structure Analysis
The molecular structure of this compound would likely include a benzo[d]thiazole ring fused with a 3,4-dihydroisoquinoline group. The exact structure would depend on the specific locations of the ethoxy group and other substituents .Scientific Research Applications
Inhibitor of Aldo-Keto Reductase AKR1C3
This compound has been identified as a novel, highly potent, and isoform-selective inhibitor of aldo-keto reductase AKR1C3 . AKR1C3 is a target of interest in both breast and prostate cancer . The compound showed good cellular potency, as measured by inhibition of AKR1C3 metabolism of a known dinitrobenzamide substrate .
Antifungal Applications
A series of 2-aryl-3,4-dihydroisoquinolin-2-iums were reasonably designed and productively synthesized by introducing benzoic acid and phenol pharmacophores into the 2-position of isoquinoline . These structures were identified by NMR and HRMS .
Antimicrobial Activities
A series of benzothiazole based dispersed azo compounds were synthesized and evaluated for their in vitro antimicrobial activities against various bacterial and fungal strains . The results exhibited potent antimicrobial activities compared with the reference compound .
Anticancer Activity
The synthesized azo dyes were evaluated for their in vitro anticancer activity against different human cancer cell lines such as A549, K562 and MDA-MB-231 . The results showed promising anticancer potential .
Molecular Docking Studies
Molecular docking studies have been performed to show the possible interaction between the synthesized chemical compound and the receptor . This helps in understanding the mechanism of action of the compound .
Pharmaceutical Testing
The compound “2-(6-ethoxy-1,3-benzothiazol-2-yl)-1,2,3,4-tetrahydroisoquinoline” is used for pharmaceutical testing . High-quality reference standards are used for accurate results .
properties
IUPAC Name |
2-(3,4-dihydro-1H-isoquinolin-2-yl)-6-ethoxy-1,3-benzothiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2OS/c1-2-21-15-7-8-16-17(11-15)22-18(19-16)20-10-9-13-5-3-4-6-14(13)12-20/h3-8,11H,2,9-10,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKSMBEKZQUUFNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)N3CCC4=CC=CC=C4C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-ethoxybenzo[d]thiazole |
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